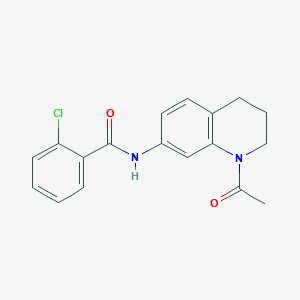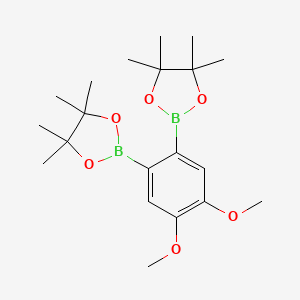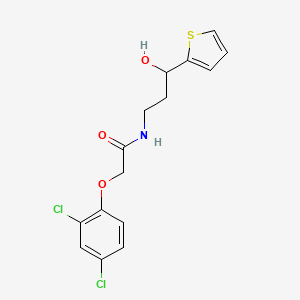![molecular formula C16H18F3N3O2S B2471741 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 308300-19-8](/img/structure/B2471741.png)
2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel series of thiazolidinone derivatives, including compounds similar in structure to 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide, have been synthesized and evaluated for their antimicrobial activity. These derivatives have demonstrated significant antibacterial and antifungal properties against a variety of pathogens, including Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi including Aspergillus fumigatus and Candida albicans. The compounds were characterized using various techniques including IR, NMR, and MS, indicating their potential as effective antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Insecticidal Assessment
Research into thiazolidinone derivatives has also extended into the realm of agriculture, where their insecticidal properties have been investigated. One study utilized a precursor compound for synthesizing a range of heterocycles, demonstrating significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential of thiazolidinone derivatives, including compounds similar to this compound, in agricultural pest management applications (Fadda et al., 2017).
Central Nervous System Activity
The central nervous system (CNS) activity of N-substituted derivatives of thiazolidinone has been explored, with studies focusing on the design of compounds with potential antinociceptive and serotoninergic activity. These investigations have revealed that certain thiazolidinone derivatives can influence spontaneous locomotor activity and body temperature in mice, in addition to showing promising antinociceptive and serotoninergic effects. Such research underscores the therapeutic potential of thiazolidinone derivatives in CNS disorders (Szacon et al., 2015).
Antioxidant and Xanthine Oxidase Inhibition
Thiazolidinone derivatives have been synthesized and evaluated for their xanthine oxidase inhibition and antioxidant properties. Some compounds in this class have shown potent xanthine oxidase inhibitory activity, comparable to that of the standard drug allopurinol, and potent antioxidant properties. This suggests their potential use in managing conditions associated with oxidative stress and hyperuricemia (Ranganatha et al., 2014).
properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-7-5-10(6-8-11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUYHGGAOYKPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)
![3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2471662.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2471663.png)



![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2471674.png)
![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)


![N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2471680.png)